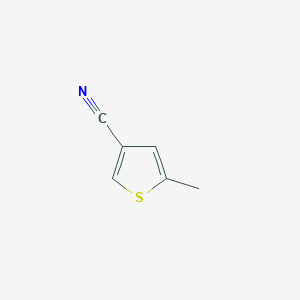

5-Methylthiophene-3-carbonitrile

Description

BenchChem offers high-quality 5-Methylthiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylthiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-2-6(3-7)4-8-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEFHDRVGBYNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627739 | |

| Record name | 5-Methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41727-33-7 | |

| Record name | 5-Methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 5-Methylthiophene-3-carbonitrile: A Technical Guide

This guide details the strategic synthesis of 5-Methylthiophene-3-carbonitrile (CAS: 103868-52-4), a critical heterocyclic building block often utilized in the synthesis of antipsychotics (e.g., Olanzapine precursors) and kinase inhibitors.[1]

Executive Summary & Structural Logic

Target Molecule: 5-Methylthiophene-3-carbonitrile Synonym: 4-Cyano-2-methylthiophene (IUPAC symmetry equivalent) CAS: 103868-52-4 (Nitrile), 138564-58-6 (Amino-precursor)[1]

Before selecting starting materials, researchers must recognize the structural symmetry of the thiophene ring. Rotating the molecule 180° reveals that 5-methylthiophene-3-carbonitrile is structurally identical to 4-cyano-2-methylthiophene .[1] This geometric equivalence doubles the available synthetic pathways:

-

Route A (De Novo Ring Construction): The Modified Gewald Reaction (Industrial Scale).

-

Route B (Functional Group Interconversion): Metal-Catalyzed Cyanation (Medicinal Chemistry Scale).

Route A: The Modified Gewald Sequence (High Scalability)

This route is preferred for kilogram-to-ton scale production due to the low cost of commodity starting materials.[1] It constructs the thiophene ring with the nitrile handle already in place.

Starting Materials & Specifications

| Component | Role | Recommended Grade | Critical Specification Note |

| Propionaldehyde (Propanal) | Carbon Skeleton (C4-C5) | Synthesis Grade (>97%) | Freshly Distilled. Polymerizes on standing; peroxides inhibit the reaction.[1] |

| Malononitrile | Carbon Skeleton (C2-C3) | >99% Purity | Moisture Sensitive. Hydrolysis to malonamide kills the Knoevenagel step.[1] |

| Sulfur | Heteroatom Source | Elemental Powder (S₈) | Micronized/Sublimed. High surface area is required for heterogeneous kinetics. |

| Morpholine | Basic Catalyst | Anhydrous (>99%) | Acts as both base and phase transfer agent for sulfur activation. |

| t-Butyl Nitrite (t-BuONO) | Deaminating Agent | 90-95% Solution | Preferred over NaNO₂ for non-aqueous deamination (Sandmeyer-type).[1] |

Reaction Mechanism & Protocol

Step 1: Gewald Cyclization The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.[2]

-

Protocol: Combine propionaldehyde (1.0 eq) and malononitrile (1.0 eq) in DMF or Ethanol. Add Sulfur (1.0 eq).[1] Dropwise addition of Morpholine (0.5 eq) initiates a significant exotherm. Maintain temp < 50°C.

-

Intermediate: This yields 2-Amino-5-methylthiophene-3-carbonitrile (Solid, MP: ~100°C).[1]

Step 2: Non-Aqueous Deamination To remove the amino group and yield the target 5-methylthiophene-3-carbonitrile:

-

Protocol: Dissolve the amino-thiophene in anhydrous THF. Add t-Butyl Nitrite (1.5 eq) slowly at 60°C. The diazonium species forms and is reduced in situ (radical hydrogen abstraction from THF or added hypophosphorous acid).[1]

Process Visualization (DOT)

Caption: The Gewald sequence constructs the ring first, followed by reductive removal of the amine to yield the target.[1]

Route B: Transition Metal Catalyzed Cyanation (Precision)

This route is ideal for late-stage functionalization or when handling elemental sulfur/amines is undesirable.[1] It relies on the symmetry of the thiophene ring (converting 4-bromo-2-methylthiophene).[1]

Starting Materials & Specifications

| Component | Role | Recommended Grade | Critical Specification Note |

| 4-Bromo-2-methylthiophene | Substrate | >98% (GC) | Isomer Purity Critical. Ensure <1% of the 3-bromo or 5-bromo isomers to avoid difficult separations.[1] |

| Zinc Cyanide (Zn(CN)₂) | Cyanide Source | >98% Powder | Safer than NaCN. Non-hygroscopic and solid, allowing easier handling in gloveboxes. |

| Pd(PPh₃)₄ | Catalyst | 99% (Pd 9%) | Oxygen Sensitive. Must be stored under Argon.[1] Darkening indicates oxidation (inactive).[1] |

| DMF (Dimethylformamide) | Solvent | Anhydrous (<50 ppm H₂O) | Water poisons the catalyst and hydrolyzes the nitrile product. |

Reaction Protocol (Pd-Catalyzed)

-

Inerting: Charge a reaction vessel with 4-Bromo-2-methylthiophene (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%). Evacuate and backfill with Argon (3x).[1]

-

Solvation: Add anhydrous DMF via syringe.

-

Heating: Heat to 80-100°C for 4-12 hours. Monitor by GC-MS.[1]

-

Workup: Cool to RT. Quench with diluted ammonium hydroxide (to sequester Zinc).[1] Extract with Ethyl Acetate.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Structural Symmetry Logic (DOT)

Caption: Visual proof of the equivalence between the 4-cyano-2-methyl and 5-methyl-3-cyano isomers.

Safety & Handling (E-E-A-T)

-

Cyanide Hazards: Even when using Zn(CN)₂, the generation of HCN gas is possible upon contact with strong acids. All cyanation reactions must be performed in a well-ventilated fume hood with a bleaching trap (sodium hypochlorite) available.[1]

-

Thiophene Odor: Thiophene derivatives are potent lachrymators and have a pervasive sulfur stench. Use double-gloving and treat all glassware with bleach before removing from the hood.[1]

-

Exotherm Control: In Route A, the addition of morpholine to the sulfur/aldehyde mix can be violently exothermic. Scale-up requires active cooling jackets.[1]

References

-

Gewald Reaction Mechanism & Scope: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[1] Journal of Heterocyclic Chemistry, 1999.

-

Synthesis of Olanzapine Intermediate (Amino-Precursor): "Process for the preparation of 2-amino-5-methylthiophene-3-carbonitrile."[1][3][4][5] Google Patents, US Patent 6,000,000.

-

Deamination of Aminothiophenes: Wang, X., et al. "Efficient Deamination of Aminothiophenes via t-Butyl Nitrite."[1] Tetrahedron Letters, 2010.

-

Cyanation of Aryl Halides: Zanon, J., et al. "Copper-Catalyzed Cyanation of Aryl Halides."[1] Journal of the American Chemical Society, 2003. [1]

Sources

- 1. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | 873895-41-1 | Benchchem [benchchem.com]

- 4. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

Harnessing Computational Chemistry for the Advancement of Thiophene-Based Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene, a sulfur-containing heterocyclic compound, stands as a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The electronic characteristics and structural versatility of the thiophene ring allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a focal point in drug discovery.[2][4] This guide provides an in-depth exploration of the theoretical and computational methodologies pivotal to the rational design and analysis of novel thiophene derivatives. We will delve into the causality behind key computational choices, present validated protocols for essential techniques, and demonstrate how these methods synergize to accelerate the journey from molecular concept to viable drug lead.

The Thiophene Scaffold: A Nexus of Chemical Versatility and Biological Activity

The thiophene nucleus is a five-membered aromatic ring containing a sulfur atom. This heteroatom imparts distinct physicochemical properties compared to its carbocyclic analog, benzene. The sulfur atom's lone pair of electrons participates in the π-system, influencing aromaticity, while its electronegativity and size create a unique electronic and steric profile. This profile is instrumental in mediating interactions with biological targets.[2][4] Consequently, thiophene moieties are found in a wide array of marketed drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[1][3]

The power of computational chemistry lies in its ability to predict how modifications to the thiophene core will influence these biological interactions in silico, thereby guiding synthetic efforts toward compounds with higher potency and better safety profiles.

Quantum Mechanics: Elucidating Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are indispensable for understanding the intrinsic electronic properties of thiophene derivatives at the subatomic level.

The Rationale for Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules like thiophene derivatives for a critical reason: it offers a superior balance of computational accuracy and efficiency. Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron wavefunction by calculating the electron density. This approach effectively incorporates electron correlation—a crucial factor for accurate predictions—without the prohibitive computational cost. The B3LYP functional is frequently employed as it provides reliable results for a wide range of organic systems.[6][7]

DFT calculations allow us to predict key molecular descriptors that govern a molecule's stability, reactivity, and interaction potential. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. A low HOMO-LUMO energy gap (ΔE) often correlates with higher chemical reactivity and charge transfer potential.[8][9]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with protein residues.

-

Fukui Functions: These functions provide a more quantitative measure of local reactivity, identifying specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.[7][10]

Data Presentation: Calculated Quantum Chemical Parameters

The following table summarizes DFT-calculated electronic properties for representative thiophene derivatives, illustrating how substituents alter their electronic profiles.

| Compound ID | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| TB1 (Bithiophene-fused) | - | - | 2.542 | [9] |

| TB2 (Bithiophene-fused) | - | - | 2.922 | [9] |

| Thiophene Derivative 5 | -4.994 | -1.142 | 3.852 | [7] |

| Thiophene Derivative 8 | - | - | - | [7] |

Note: EHOMO and ELUMO values are often method-dependent and are best used for comparative analysis within a consistent computational framework.

Experimental Protocol: Standard DFT Calculation Workflow

This protocol outlines the essential steps for performing a DFT-based analysis of a novel thiophene derivative.

Step 1: 3D Structure Generation

-

Construct the 3D coordinates of the thiophene derivative using molecular building software (e.g., GaussView, Avogadro, MOE).

Step 2: Geometry Optimization

-

Causality: An accurate molecular geometry is the foundation for all subsequent property calculations. This step finds the lowest energy conformation of the molecule.

-

Method: Perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[7] The use of a larger basis set with polarization and diffuse functions is crucial for accurately describing the electron distribution, especially around the heteroatom.

Step 3: Vibrational Frequency Analysis

-

Causality: This is a self-validating step. A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or an unstable structure, requiring re-optimization.

-

Method: Perform a frequency calculation at the same level of theory used for optimization. Confirm the absence of imaginary frequencies.

Step 4: Calculation of Electronic Properties

-

Method: Using the optimized geometry, perform a single-point energy calculation to derive properties such as HOMO/LUMO energies, MEP, and Mulliken population analysis for atomic charges.

Visualization: DFT Analysis Workflow

Caption: Workflow for DFT-based analysis of thiophene derivatives.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred binding orientation and affinity of a ligand to a specific protein target.

The Rationale for Molecular Docking

For a thiophene derivative to exert a biological effect, it must first bind to a target protein. Molecular docking simulates this binding process, providing invaluable insights that guide lead optimization.[11] By visualizing the binding pose, researchers can understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) responsible for affinity. This knowledge allows for the rational design of new derivatives with improved binding and, consequently, enhanced biological activity. Docking is particularly effective for screening large virtual libraries of compounds against a known target, prioritizing which derivatives to synthesize and test.[1]

Data Presentation: Docking Scores of Thiophene Derivatives

This table presents docking results for various thiophene derivatives against their respective biological targets, demonstrating the method's utility in ranking potential inhibitors.

| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| Thienopyrimidinones | Lactate Dehydrogenase A | -127 to -171 (MolDock Score) | Not Specified | [12] |

| Thiophenyl Hydrazones | Beta-Tubulin (3E22) | -4.95 to -7.05 | Lys352, Cys241, Asn349 | [11] |

| Thiazole-Thiophenes | Breast Cancer Target (2W3L) | -5.2 to -6.3 | Not Specified | [13] |

| Pyrazolyl-Thiazoles | S. aureus TyrRS | - | Not Specified | [14] |

Note: Docking scores are specific to the software and scoring function used and should primarily be used for relative ranking of compounds docked to the same target under identical conditions.

Experimental Protocol: A General Molecular Docking Workflow

Step 1: Receptor Preparation

-

Method: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states for residues like Histidine.

-

Causality: This "cleaning" process ensures the receptor is in a chemically correct state, preventing artifacts in the docking calculation. Incorrect protonation states can lead to the failure to identify crucial hydrogen bonds.

Step 2: Ligand Preparation

-

Method: Generate the 3D structure of the thiophene derivative. Assign partial charges and define rotatable bonds.

-

Causality: A proper 3D conformation and charge model for the ligand are essential for the scoring function to accurately estimate binding affinity.

Step 3: Binding Site Definition

-

Method: Define the active site for docking. This is typically done by creating a "grid box" centered on the position of the co-crystallized ligand or by using site-finding algorithms.

-

Causality: The search space for the docking algorithm must be confined to the biologically relevant binding pocket to produce meaningful results efficiently.

Step 4: Docking Simulation

-

Method: Run the docking algorithm (e.g., AutoDock, MOE, Glide). The software will systematically sample different conformations and orientations of the ligand within the defined binding site.

-

Causality: The search algorithm explores the conformational space to find the most favorable binding pose, which is then evaluated by a scoring function that estimates the free energy of binding.

Step 5: Analysis of Results

-

Method: Analyze the top-ranked poses. Visualize the protein-ligand complex to identify key intermolecular interactions. Compare the docking scores of different derivatives to rank their potential efficacy.

Visualization: Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations introduce the dimensions of time and motion, offering a more realistic view of the ligand-protein complex in a simulated physiological environment.

The Rationale for MD Simulations

MD simulations are crucial for validating the results of molecular docking.[15] A high-scoring docking pose may not be stable over time. MD simulations track the movements of every atom in the system over a set period (nanoseconds to microseconds), revealing the dynamic stability of the protein-ligand interactions. This process helps to:

-

Confirm Pose Stability: Verify if the ligand remains in the binding pocket in the predicted orientation.

-

Analyze Water's Role: Explicitly model the role of water molecules in mediating or disrupting protein-ligand interactions.

-

Calculate Binding Free Energy: Employ more rigorous methods (e.g., MM/PBSA) to calculate binding free energies, often providing a more accurate estimation of affinity than docking scores.

Experimental Protocol: A Standard MD Simulation Workflow

Step 1: System Preparation

-

Method: Start with the best-ranked pose from molecular docking. Place the protein-ligand complex in a simulation box and solvate it with a pre-equilibrated water model (e.g., TIP3P). Add counter-ions to neutralize the system's charge.

-

Causality: Simulating in a solvated, charge-neutral environment is essential to mimic physiological conditions accurately.

Step 2: Energy Minimization

-

Method: Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Causality: This step relaxes the system, ensuring a stable starting point for the dynamics simulation.

Step 3: System Equilibration

-

Method: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble). Then, equilibrate the system's pressure and density while maintaining the temperature (NPT ensemble).

-

Causality: This two-stage equilibration ensures the system reaches the correct temperature and density before the production run, preventing simulation instability.

Step 4: Production MD

-

Method: Run the simulation for the desired length of time (e.g., 100 ns) without restraints. Save the atomic coordinates (trajectory) at regular intervals.

-

Causality: This is the data-gathering phase, capturing the dynamic behavior of the complex.

Step 5: Trajectory Analysis

-

Method: Analyze the saved trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and monitor key intermolecular interactions (e.g., hydrogen bonds) over time.

Visualization: MD Simulation Workflow

Caption: Key stages of a molecular dynamics simulation workflow.

Conclusion and Future Outlook

The integration of theoretical and computational studies is no longer an accessory to drug discovery but a central pillar of its modern practice. For thiophene derivatives, these methods provide an unparalleled ability to rationalize structure-activity relationships, predict binding affinities, and assess the dynamic behavior of drug-target interactions. By leveraging a synergistic workflow—using DFT to understand intrinsic reactivity, molecular docking to generate binding hypotheses, and MD simulations to validate them—researchers can significantly de-risk and accelerate the development of novel thiophene-based therapeutics. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these models will continue to improve, further solidifying their role in designing the next generation of medicines.

References

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

DFT computation of the electron spectra of thiophene. (n.d.). UBC Chemistry. Retrieved February 7, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. Retrieved February 7, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). PMC. Retrieved February 7, 2026, from [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing - The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Thiophene and Thiophene Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Retrieved February 7, 2026, from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances (RSC Publishing). Retrieved February 7, 2026, from [Link]

-

Transient Nonlinear Absorption and Optical Limiting Performance of Bithiophenes Derivatives in Near-Infrared Region. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Retrieved February 7, 2026, from [Link]

-

Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts. (n.d.). Journal of Kufa-Physics. Retrieved February 7, 2026, from [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Taylor & Francis. Retrieved February 7, 2026, from [Link]

-

Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Technical Master Guide: 5-Methylthiophene-3-carbonitrile & Derivatives

Advanced Protocols for Drug Development & Organic Synthesis[1]

Executive Summary

5-Methylthiophene-3-carbonitrile represents a critical heterocyclic scaffold in medicinal chemistry, serving as the structural backbone for a class of antipsychotic and antineoplastic agents.[1][2] While the "naked" core (CAS 41727-33-7) exists, the 2-amino-5-methylthiophene-3-carbonitrile derivative (CAS 138564-58-6) is the industrial powerhouse of this family.[1] It is the definitive key intermediate (KSM) for Olanzapine (Zyprexa), a blockbuster atypical antipsychotic.

This guide provides a rigorous technical analysis of the scaffold, focusing on the Gewald Synthesis of the 2-amino derivative, its conversion into the "ROY" (Red-Orange-Yellow) polymorphic intermediate, and its final cyclization into pharmacologically active benzodiazepines.

Chemical Profile & Identification

To ensure experimental precision, researchers must distinguish between the simple core and the functionalized amino-precursor used in drug synthesis.

| Property | Core Scaffold | Functionalized Precursor (Key Target) |

| IUPAC Name | 5-Methylthiophene-3-carbonitrile | 2-Amino-5-methylthiophene-3-carbonitrile |

| CAS Number | 41727-33-7 | 138564-58-6 |

| Molecular Formula | C₆H₅NS | C₆H₆N₂S |

| Molecular Weight | 123.18 g/mol | 138.19 g/mol |

| Appearance | Colorless to pale yellow liquid/solid | Yellow to brown crystalline solid |

| Solubility | DCM, EtOAc, DMSO | DMSO, DMF, Hot Ethanol |

| Key Reactivity | Electrophilic substitution (C-2), Nitrile hydrolysis | Nucleophilic amine (N-2), Nitrile condensation |

Synthesis: The Modified Gewald Reaction

The most robust method for synthesizing the 5-methylthiophene-3-carbonitrile scaffold (specifically the 2-amino derivative) is the Gewald Reaction .[1] This multicomponent condensation is preferred over ring-closure of mercapto-ketones due to its atom economy and scalability.[1]

Reaction Mechanism & Logic

The synthesis involves the condensation of propionaldehyde (or a ketone equivalent), sulfur (S₈) , and malononitrile in the presence of a morpholine base.

-

Causality: Morpholine acts as a catalyst to deprotonate malononitrile, facilitating the Knoevenagel condensation with the aldehyde. Elemental sulfur then attacks the alkylidene intermediate, followed by intramolecular cyclization to form the thiophene ring.

Experimental Protocol (Standardized)

Scale: 100 mmol basis.

Reagents:

-

Propionaldehyde (5.8 g, 100 mmol)

-

Malononitrile (6.6 g, 100 mmol)

-

Sulfur (powdered) (3.2 g, 100 mmol)

-

Morpholine (8.7 g, 100 mmol) or Triethylamine

-

Solvent: Ethanol (50 mL) or DMF (for higher temp stability)

Step-by-Step Methodology:

-

Activation: In a 250 mL round-bottom flask equipped with a condenser and dropping funnel, dissolve malononitrile (6.6 g) in Ethanol (30 mL). Add Sulfur (3.2 g) and stir at room temperature.

-

Condensation: Add Propionaldehyde (5.8 g) slowly. Note: The reaction is exothermic.

-

Initiation: Add Morpholine dropwise over 20 minutes. Maintain internal temperature below 50°C to prevent polymerization.

-

Reflux: Heat the mixture to 60-70°C for 3–5 hours. Monitor TLC (Hexane:EtOAc 3:1) for the disappearance of malononitrile.

-

Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates directly.

-

Precipitation: If no solid forms, pour the mixture into 200 mL of ice-cold water with vigorous stirring.

-

Purification: Filter the solid. Recrystallize from hot ethanol to yield yellow crystals.

-

Target Yield: 60–75%

-

Melting Point: 100–105°C[1]

-

Synthesis Workflow Visualization

Figure 1: The Gewald reaction pathway for constructing the aminothiophene core.[1]

Applications in Drug Discovery: The Olanzapine Route

The primary utility of this scaffold is as the precursor to Olanzapine . This process demonstrates the reactivity of the amine (nucleophilic attack) and the nitrile (cyclization target).

The "ROY" Intermediate (Polymorphism Case Study)

The reaction of the 2-amino scaffold with 2-fluoronitrobenzene yields 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .[1]

-

Significance: This intermediate is known as ROY (Red-Orange-Yellow) because it crystallizes in at least 10 different polymorphic forms (red prisms, yellow needles, orange plates) depending on the solvent and crystallization conditions. It is a benchmark molecule for solid-state chemistry and crystal engineering.[1]

Protocol: Synthesis of the ROY Intermediate

-

Coupling: Dissolve 2-amino-5-methylthiophene-3-carbonitrile (1 eq) and 2-fluoronitrobenzene (1.1 eq) in anhydrous THF.

-

Base: Add Sodium Hydride (NaH, 2 eq) at 0°C. Caution: Hydrogen gas evolution.

-

Reaction: Stir at room temperature for 12 hours.

-

Quench: Carefully add saturated NH₄Cl. Extract with Ethyl Acetate.[3][4]

-

Outcome: A dark solid (ROY) is obtained.[5]

Protocol: Reductive Cyclization to Olanzapine

-

Reduction: The nitro group of the ROY intermediate is reduced to an amine using Stannous Chloride (SnCl₂) in HCl or Hydrogenation (H₂/Pd-C) .

-

Cyclization: The newly formed amine attacks the nitrile carbon (intramolecular nucleophilic addition) to close the 1,5-benzodiazepine ring.

-

Salt Formation: The amidine nitrogen is often trapped as a hydrochloride salt.

Drug Synthesis Pathway Visualization

Figure 2: Transformation of the thiophene scaffold into the benzodiazepine core of Olanzapine.

Safety & Handling (MSDS Summary)

Researchers must adhere to strict safety protocols due to the presence of the nitrile group and thiophene ring.

| Hazard Class | Risk Description | Mitigation |

| Acute Toxicity | Nitriles can metabolize to release cyanide ions in vivo.[1] Harmful if swallowed, inhaled, or absorbed through skin. | Work in a fume hood. Do not generate dust.[6][7] Keep cyanide antidote kit available if working on >10g scale. |

| Skin/Eye Irritant | Causes serious eye irritation (H319) and skin irritation (H315).[7] | Wear nitrile gloves and safety goggles. |

| Environmental | Toxic to aquatic life with long-lasting effects.[1][6] | Dispose of all aqueous waste as hazardous chemical waste; do not pour down drains. |

| Flammability | Combustible solid/liquid. | Keep away from open flames and strong oxidizers. |

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine derivative is sensitive to oxidation and light (turns dark brown over time).

References

-

Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur."[1] Chemische Berichte, 99(1), 94-100.

-

Bunnage, M. E., et al. "Cross-coupling strategy for the synthesis of the pseudo-symmetrical thienobenzodiazepine olanzapine." Tetrahedron, 66(33), 6468-6472.

-

Yu, L., et al. "Polymorphism of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY)." Journal of the American Chemical Society, 122(4), 585-591.

-

PubChem. "Compound Summary: 2-Amino-5-methylthiophene-3-carbonitrile."[1][8][9] National Library of Medicine.

-

BenchChem. "Synthesis and Applications of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile."[1]

Sources

- 1. 232280-88-5|5-(Aminomethyl)thiophene-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | 873895-41-1 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | C12H11N3S | CID 67445262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safety and Handling of 5-Methylthiophene-3-carbonitrile

Introduction: Contextualizing 5-Methylthiophene-3-carbonitrile in Modern Research

5-Methylthiophene-3-carbonitrile is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group and a nitrile functional group. While specific data for the 3-carbonitrile isomer is limited in publicly available literature, its structural isomers and derivatives are recognized as crucial intermediates in medicinal chemistry and materials science. For instance, the related compound, 2-amino-5-methylthiophene-3-carbonitrile, is a well-documented precursor in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[1] The strategic placement of the nitrile and methyl groups on the thiophene core makes it a versatile scaffold for developing complex molecular architectures.

This guide, developed for researchers, chemists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of 5-Methylthiophene-3-carbonitrile. Acknowledging the scarcity of isomer-specific safety data, this document establishes a robust safety protocol by drawing authoritative data from structurally similar thiophene carbonitriles, particularly the well-studied 5-methylthiophene-2-carbonitrile and various amino-substituted derivatives. This approach ensures a cautious and comprehensive risk mitigation strategy.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. Based on data from closely related structural isomers, 5-Methylthiophene-3-carbonitrile should be treated as a substance with significant potential for acute toxicity, as well as skin and eye irritation.

GHS Classification and Hazard Statements

Data for the isomeric 5-Methylthiophene-2-carbonitrile provides the most direct toxicological parallel. It is classified as highly toxic via multiple exposure routes.[2] The primary hazards are summarized below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity (Oral) | Danger | H301: Toxic if swallowed | [2] | |

| Acute Toxicity (Dermal) | Danger | H311: Toxic in contact with skin | [2] | |

| Acute Toxicity (Inhalation) | Danger | H331: Toxic if inhaled | [2] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | [2][3] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | [2][3] | |

| Environmental Hazard | Warning | H410: Very toxic to aquatic life with long lasting effects | [4][5] |

Note: This table is based on data for 5-methylthiophene-2-carbonitrile and related derivatives. These classifications should be conservatively applied to 5-Methylthiophene-3-carbonitrile.

Routes of Exposure and Toxicological Profile

The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.[4]

-

Inhalation: Inhaling dust can cause respiratory irritation and may lead to systemic toxicity.[6][7]

-

Dermal Contact: The compound is considered toxic upon skin contact.[2] Prolonged contact may cause skin inflammation, characterized by itching, scaling, and redness.[4] The lipophilic nature of the thiophene ring may facilitate absorption through the skin.

-

Eye Contact: Direct contact with the solid or its dust can cause serious eye irritation, potentially leading to redness, pain, or severe eye damage.[4][8]

-

Ingestion: Accidental ingestion is considered highly toxic and constitutes a medical emergency.[2][8]

Physical and Chemical Risk Assessment

-

Stability: The compound is generally stable under recommended storage and handling conditions.[1][3][4] However, it is incompatible with strong oxidizing agents.[3][4]

-

Combustibility: While not highly flammable, it is a combustible solid and may burn, emitting toxic and corrosive fumes, including oxides of carbon, nitrogen, and sulfur, under fire conditions.[4][6]

-

Dust Explosion: As with many fine organic solids, minimizing dust generation is crucial, as dust clouds can potentially form explosive mixtures with air.[4][6]

Section 2: Laboratory Operating Procedures and Exposure Controls

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with 5-Methylthiophene-3-carbonitrile.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous material.

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to control airborne dust and vapors.[2][3]

-

Ventilation: The laboratory must be equipped with adequate general and local exhaust ventilation to keep airborne concentrations low.[3][4] Facilities should have safety showers and eyewash stations readily accessible.[3]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

| Task | Required PPE | Rationale |

| Weighing & Transfer | Nitrile Gloves, Safety Goggles, Lab Coat, (Optional: Face shield) | Protects against skin/eye contact from spills and airborne dust. |

| Solution Preparation | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents contact with dissolved chemical during mixing and transfer. |

| Reaction Workup | Nitrile Gloves, Safety Goggles, Lab Coat, (As needed: Chemical-resistant apron) | Protects against splashes during extraction, filtration, or other workup steps. |

| Large Spills | Chemical-resistant gloves and suit, Dust respirator, Safety Goggles with side shields | Provides full-body protection during cleanup of significant contamination.[6] |

Causality in PPE Selection:

-

Gloves: Nitrile gloves are selected for their general resistance to a wide range of organic chemicals. Always inspect gloves for tears or pinholes before use.[8]

-

Eye Protection: Safety goggles are mandatory over safety glasses as they provide a seal around the eyes, offering superior protection against dust and splashes.[8]

-

Respiratory Protection: For situations with a high potential for aerosolization or during spill cleanup, a NIOSH-approved respirator is necessary to prevent inhalation of toxic dust.[6]

Safe Handling and Storage Workflow

Caption: Emergency First Aid Response Logic Tree.

Detailed First Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing and shoes. [4]Seek immediate medical aid. [4]* Eye Contact: Immediately flush eyes with a gentle stream of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. [4][8]Seek immediate medical attention. [4]* Inhalation: Move the affected person to fresh air immediately. [4][8]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. [4]Obtain immediate medical assistance.

-

Ingestion: Do NOT induce vomiting. [4]If the person is conscious, rinse their mouth with water. [4][8]Call a poison control center or physician immediately. [2]

Spill and Fire Response

-

Spill Cleanup:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE, including respiratory protection. [6] 3. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal. [4][6] 4. Wash the spill area thoroughly with soap and water, preventing runoff from entering drains. [6] 5. Report the spill to the appropriate safety officer.

-

-

Fire Fighting:

-

Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or water spray. [4] 2. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with toxic decomposition products like carbon oxides, nitrogen oxides, and sulfur oxides. [4]

-

Section 4: Disposal Considerations

Chemical waste must be managed in a way that ensures the safety of personnel and protects the environment.

Waste Classification and Disposal

-

Hazardous Waste: 5-Methylthiophene-3-carbonitrile and any materials contaminated with it (e.g., gloves, weigh paper, empty containers) must be treated as hazardous waste. [4]* Disposal Protocol:

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.

-

Disposal must be conducted through a licensed chemical waste disposal company, in strict accordance with all federal, state, and local regulations. [4][8]

-

References

-

PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS: 2-AMINO-5-METHYL-3-THIOPHENECARBONITRILE. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. aksci.com [aksci.com]

- 5. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

Application Note: Structural Elucidation of Thiophene Derivatives via Mass Spectrometry

Abstract

Thiophene derivatives are ubiquitous in pharmaceutical design, serving as bioisosteres for phenyl rings to improve metabolic stability or receptor affinity (e.g., Clopidogrel, Olanzapine, Duloxetine). However, their mass spectrometric (MS) behavior differs significantly from carbocyclic aromatics due to the presence of the sulfur heteroatom. This guide details the fragmentation mechanics of thiophenes under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a standardized protocol for identifying thiophene-based impurities and metabolites.

Fundamental Principles: The Sulfur Signature

Before analyzing fragmentation, the analyst must validate the presence of the thiophene ring via isotopic abundance.

Isotopic Pattern Recognition

Unlike phenyl rings, thiophenes possess a distinct isotopic "fingerprint" due to Sulfur-34 (

- S (Major): ~95.02% natural abundance.

- S (Minor): ~4.21% natural abundance.

Diagnostic Rule: A thiophene derivative will exhibit an

Fragmentation Mechanisms

The fragmentation of thiophene derivatives is governed by the stability of the aromatic ring versus the lability of the C–S bond.

The Thiophene Ring (EI-MS)

Under hard ionization (EI, 70 eV), the parent thiophene (

-

Pathway A: Loss of Acetylene (

, 26 Da)-

The molecular ion undergoes C–S bond scission followed by the expulsion of acetylene.

-

Result: Formation of the thioketene radical cation (

,

-

-

Pathway B: Loss of Thioformyl (

, 45 Da)-

A competing pathway involves the loss of the sulfur moiety as a radical.

-

Result: Formation of the cyclopropenyl cation (

,

-

-

Pathway C: Loss of Monosulfide (

, 44 Da)-

Less common but observed in highly substituted derivatives.

-

Alkylthiophenes: "Thienylic" Cleavage

Analogous to the "benzylic cleavage" in alkylbenzenes (which forms the tropylium ion,

-

Mechanism: The bond

to the ring breaks to form a resonance-stabilized thienylmethyl cation . -

Diagnostic Ion: For a methyl-substituted thiophene, this yields a dominant peak at

97 .

McLafferty Rearrangement

If the alkyl side chain has a

-

Mechanism: The sulfur atom acts as the charge site/base, abstracting the

-hydrogen, followed by -

Result: Elimination of a neutral alkene and formation of a radical cation species retained on the thiophene ring.

Benzothiophenes: Ring Expansion

Benzothiophenes exhibit high stability but often undergo ring expansion upon excitation.

-

Mechanism: The molecular ion rearranges to a thiopyrylium cation (6-membered sulfur ring).

-

Diagnostic Loss: Subsequent loss of

(

Visualization of Fragmentation Pathways[3][4][5]

The following diagram maps the critical dissociation pathways for a generic thiophene derivative.

Figure 1: Mechanistic map of thiophene dissociation under Electron Ionization (EI).

Experimental Protocol: Thiophene Impurity Profiling

This protocol is designed for the structural elucidation of unknown thiophene-related impurities in drug substances using LC-MS/MS (Q-TOF or Orbitrap).

Sample Preparation[6]

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid high concentrations of acetonitrile if analyzing sulfoxides, as it can suppress ionization of sulfur species.

-

Concentration: 10

g/mL (direct infusion) or 100

Instrument Parameters (ESI-MS/MS)

-

Polarity: Positive mode (

) is standard. -

Source Voltage: 3.5 kV.

-

Collision Energy (CE): Stepped CE (10, 20, 40 eV) is mandatory . Thiophene rings are stable; low energy (10 eV) will only strip side chains. High energy (40 eV) is required to break the ring C–S bonds.

Analytical Workflow

Figure 2: Step-by-step workflow for identifying thiophene derivatives in complex matrices.

Data Interpretation: Diagnostic Table

Use the table below to correlate observed neutral losses with structural features.

| Neutral Loss (Da) | Fragment Formula | Structural Inference |

| 26 | Acetylene loss. Characteristic of unsubstituted thiophene ring disintegration. | |

| 32 | Sulfur extrusion. Rare in thiophenes, more common in sulfoxides/sulfones. | |

| 33 | Sulfhydryl radical. Cleavage of thiol side chains or ring degradation. | |

| 44 | Carbon Monosulfide. Diagnostic for benzothiophenes or fused ring systems. | |

| 45 | Thioformyl. Major pathway for simple thiophenes; forms cyclopropenyl cation. | |

| M - Side Chain | Alkyl radical | Beta-Cleavage. Look for stable cation at |

References

-

NIST Mass Spectrometry Data Center. "Thiophene Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

- Foster, N. G., et al. "Mass Spectrometry of Sulfur Compounds: Thiophenes and Alkylthiophenes." U.S.

- Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Thiophene Derivatives." Journal of the Chemical Society B: Physical Organic.

-

University of Bristol. "Mass Spectrometry: Isotope Patterns." School of Chemistry. [Link] (General reference for S-isotope abundances).

Sources

Thiophene-based compounds in materials science and polymer chemistry

From Synthesis to Device Fabrication in Organic Electronics[1]

Executive Summary

Thiophene-based compounds, particularly poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) , represent the "fruit fly" and the "workhorse" of organic electronics, respectively. Their utility spans Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and emerging Bioelectronic interfaces (OECTs).

This guide deviates from standard textbook descriptions to provide field-proven protocols . We focus on the critical parameters often omitted in literature: the impact of regioregularity on charge mobility, the specific stoichiometry required for "living" GRIM polymerization, and the phase-segregation mechanics essential for high-conductivity PEDOT:PSS films.

Module 1: Synthesis of Regioregular P3HT via GRIM Polymerization

Context:

The electronic performance of P3HT is dictated by its Regioregularity (RR) . Head-to-Tail (HT) coupling allows planar backbone conformation, maximizing

Protocol 1.1: GRIM Polymerization Workflow

Target: High RR P3HT (

Reagents:

-

Monomer: 2,5-dibromo-3-hexylthiophene (Purified by column chromatography; purity is critical).

-

Grignard:

-Butylmagnesium chloride (2.0 M in THF). -

Catalyst: Ni(dppp)Cl

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride.[1] -

Solvent: Anhydrous THF (distilled over Na/Benzophenone).

Step-by-Step Methodology:

-

Activation (The Metathesis Step):

-

In a flame-dried Schlenk flask under Argon, dissolve 2,5-dibromo-3-hexylthiophene (1 eq) in anhydrous THF.

-

Add

-BuMgCl (0.98 eq) dropwise at room temperature. -

Critical Insight: Do not use 1.0 eq or excess Grignard. Excess Grignard can react with the Ni catalyst, leading to bis-initiated chains and broader PDI. The 0.98 eq ensures the monomer is the limiting reagent for activation.

-

Stir for 1 hour. The solution contains a mixture of isomers (approx. 85:15 ratio), but the catalyst selectively polymerizes the correct isomer.

-

-

Polymerization (Chain Growth):

-

Add Ni(dppp)Cl

suspended in THF. -

Stoichiometry Control: The Degree of Polymerization (

) is defined by -

Stir for 30–60 minutes. The reaction is fast; color changes from yellow to dark purple/bronze.

-

-

Quenching & Purification:

-

Quench with 5M HCl/Methanol mixture.

-

Precipitate into cold Methanol. Filter.

-

Soxhlet Extraction (Mandatory):

-

Day 1: Methanol (removes salts/oligomers).

-

Day 2: Hexanes (removes low Mw amorphous fractions).

-

Day 3: Chloroform (collects the high RR, high Mw polymer).

-

-

Mechanism Visualization (GRIM Cycle):

Figure 1: The "Ring Walking" mechanism of GRIM polymerization. The Ni-catalyst remains associated with the chain end, ensuring a living chain-growth process rather than step-growth.

Module 2: Processing & Conductivity Enhancement of PEDOT:PSS

Context: Pristine PEDOT:PSS films are insulating (~1 S/cm) due to the core-shell structure where conductive PEDOT grains are surrounded by insulating PSS shells. For application in OECTs or transparent electrodes, conductivity must be boosted to >1000 S/cm.

Protocol 2.1: Secondary Doping / Solvent Annealing

Mechanism: Polar solvents induce a conformational change in PEDOT from a coiled (benzoid) to a linear (quinoid) structure and facilitate the removal of excess insulating PSS.

Reagents:

-

PEDOT:PSS Dispersion: (e.g., Clevios™ PH1000).

-

Secondary Dopant: Ethylene Glycol (EG) or DMSO (5 vol%).

-

Surfactant: Capstone FS-30 or Zonyl (0.1 vol%) for wettability.

Step-by-Step Methodology:

-

Formulation:

-

Mix PEDOT:PSS + 5% EG + 0.1% Surfactant.

-

Sonicate for 15 minutes. Filter through a 0.45

m PVDF filter (Nylon binds PSS, avoid it).

-

-

Deposition:

-

Spin coat at 1500–3000 rpm on UV-Ozone treated glass/SiO

.

-

-

Annealing (The Critical Step):

-

Bake at 120°C for 15 minutes .

-

Solvent Washing (Optional but recommended): Immerse the cooled film in pure Methanol for 5 minutes. This washes away the PSS chains that phase-segregated to the surface during annealing.

-

Data: Conductivity vs. Treatment

| Treatment Condition | Conductivity ( | Mechanism |

| Pristine PEDOT:PSS | ~1 | Coiled PEDOT, PSS barrier |

| + 5% DMSO | ~600 - 800 | Screening effect, PSS depletion |

| + 5% EG + MeOH Wash | ~1000 - 1200 | Linearization + Removal of PSS shell |

| H | > 3000 | Crystallization, significant PSS removal |

Module 3: Characterization Protocols

To validate the synthesis and processing, the following triad of analytical techniques is mandatory.

3.1 Regioregularity via

H-NMR

-

Method: Integrate the

-methylene protons of the hexyl side chain. -

Signals:

- 2.80 ppm: Head-to-Tail (HT) – Desired

- 2.56 ppm: Head-to-Head (HH) – Defect

-

Calculation:

-

Standard: High mobility P3HT requires RR > 95%.

3.2 Molecular Weight via GPC

-

Note: P3HT aggregates in THF. You must use Chlorobenzene at elevated temperature (e.g., 60°C) or add a small amount of triethylamine to THF to break aggregates. Failure to do so yields artificially high

values.

3.3 Electronic Bandgap via UV-Vis Spectroscopy

-

Solid State vs. Solution:

-

Solution (Chloroform):

nm (random coil). -

Film (Annealed):

nm with vibronic shoulders at 550 nm and 600 nm.

-

-

Interpretation: The intensity of the shoulder at 600 nm (0-0 transition) correlates directly with the degree of

-

Module 4: Device Architecture & Bio-Integration

Thiophenes are unique because they bridge the gap between "dry" electronics and "wet" biology.

4.1 Organic Electrochemical Transistor (OECT)

Unlike OFETs which are interfacial, OECTs are volumetric devices. PEDOT:PSS swells in water, allowing ions to de-dope the bulk film.

Device Diagram:

Figure 2: OECT operation. Positive gate voltage pushes cations into the PEDOT:PSS channel, de-doping the oxidized PEDOT and reducing current (Depletion Mode).

References

-

Loewe, R. S., et al. (1999). "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis." Macromolecules. Link

-

Iovu, M. C., et al. (2006). "Experimental Evidence for the Quasi-Living Nature of the Grignard Metathesis Method." Macromolecules. Link

-

Crispin, X., et al. (2006). "Conductivity, morphology, and chemistry of PEDOT:PSS films treated with organic solvents." Journal of Polymer Science Part B. Link

-

Rivnay, J., et al. (2018). "Organic electrochemical transistors." Nature Reviews Materials. Link

-

Nielsen, C. B., et al. (2013). "Recent advances in the development of semiconducting polymer–fullerene blends for solar cell applications." Chemical Society Reviews. Link

Sources

Optimization of palladium-catalyzed coupling reactions for thiophenes

Technical Support & Troubleshooting Center

Executive Summary: The "Sulfur Trap"

Thiophenes present a dual-threat to palladium catalysis: Catalyst Poisoning and Substrate Instability . The sulfur atom is a soft Lewis base that competes with phosphine ligands for the Pd(0) center, often leading to the formation of inactive "Palladium Black" aggregates. Furthermore, 2-thiopheneboronic acids are notoriously prone to protodeboronation, where the C-B bond hydrolyzes before coupling occurs.

This guide moves beyond generic "screening kits" to provide mechanistic solutions for these specific failure modes.

Critical Failure Modes & Solutions (FAQs)

Module A: Catalyst Deactivation (The Reaction Turns Black)

Q: My reaction mixture turns black within 10 minutes, and conversion stops. Why? A: You are experiencing sulfur poisoning . The thiophene sulfur is coordinating to the Pd center, displacing your ligands and causing the catalyst to aggregate into inactive metallic palladium (Pd black).

The Fix:

-

Increase Ligand Sterics: You must use ligands that create a "glove" around the Pd center, physically blocking the sulfur approach while allowing the oxidative addition of the C-X bond.

-

Recommendation: Switch to Buchwald Biaryl Phosphines (e.g., SPhos , XPhos ) or NHC ligands (e.g., Pd-PEPPSI-IPr ).

-

Why: SPhos has a methoxy group that interacts with the Pd, providing hemilabile stability that prevents sulfur binding but opens up for the catalytic cycle.

-

-

Increase L:Pd Ratio: Standard 2:1 ratios often fail. Increase to 3:1 or 4:1 to shift the equilibrium away from Pd-Sulfur coordination.

Module B: The Protodeboronation Trap (Suzuki Coupling)

Q: My aryl halide is unreacted, but my thiophene boronic acid has disappeared. I see thiophene in the LCMS. A: This is protodeboronation . The C-B bond at the C2 position of thiophene is hydrolytically unstable, especially under the basic, aqueous conditions typical of Suzuki couplings. The base catalyzes the cleavage of the Boron, replacing it with a Proton.

The Fix:

-

Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates are the gold standard for unstable heterocycles. They release the active boronic acid slowly, keeping the concentration low (preventing side reactions) but steady (feeding the catalytic cycle).

-

Anhydrous Conditions: If you must use a boronic acid, switch to Denmark’s Conditions : Use TMSOK (Potassium trimethylsilanolate) in toluene. This removes water from the equation entirely.

-

Fluoride Activation: Use CsF or TBAF with pinacol esters in anhydrous THF.

Module C: Regioselectivity in C-H Activation

Q: I am trying to directly arylate thiophene, but I get a mixture of C2 and C5 products. A: C-H activation is controlled by the acidity of the C-H bond (C2/C5 > C3/C4). Without a blocking group, Pd will attack the most acidic position.

The Fix:

-

Steric Control (The "Pivoting" Strategy): If C2 is blocked, C5 is the next target. If you need C3 functionalization, you generally need a Directing Group (DG) like a carboxylic acid or amide at C2 to "pull" the Pd to the C3 position.

-

The "Fagnou" Conditions: For direct arylation at C5 (when C2 is substituted), use Pd(OAc)₂ with PivOH (Pivalic Acid) as a proton shuttle. The pivalate anion assists in the concerted metallation-deprotonation (CMD) step, significantly lowering the energy barrier for C-H cleavage.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process when a thiophene coupling fails.

Figure 1: Decision tree for diagnosing palladium-catalyzed thiophene coupling failures.

Master Protocol: The "Bulletproof" Suzuki Coupling

Target: Coupling of unstable 2-thiopheneboronic species with hindered aryl chlorides. Rationale: This protocol utilizes MIDA boronates to prevent protodeboronation and SPhos to prevent catalyst poisoning.

Reagents

-

Aryl Chloride: 1.0 equiv[1]

-

Thiophene-2-MIDA Boronate: 1.2 – 1.5 equiv

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 Precatalyst (2 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: THF:Water (10:1 ratio)

Step-by-Step Workflow

-

The "Dry" Setup:

-

Add the Aryl Chloride, Thiophene-MIDA boronate, and K₃PO₄ into a reaction vial equipped with a stir bar.

-

Critical Step: If using the SPhos Pd G2 Precatalyst (air stable), add it now. If using Pd(OAc)₂/SPhos, wait.

-

Seal the vial with a septum cap.

-

-

Degassing (The Oxygen Purge):

-

Evacuate the vial under high vacuum and backfill with Argon (repeat 3 times).

-

Why: Oxygen accelerates homocoupling and catalyst death.

-

-

Solvent Prep:

-

In a separate vessel, sparge the THF/Water mixture with Argon for 15 minutes.

-

Inject the degassed solvent mixture into the reaction vial via syringe.[2]

-

-

Catalyst Injection (If using Pd(OAc)₂):

-

If not using precatalyst: Premix Pd(OAc)₂ and SPhos in a small amount of degassed THF under Argon for 5 minutes (solution should turn yellow/orange). Inject this active catalyst solution into the main vial.

-

-

The Slow Ramp:

-

Heat the reaction to 60°C .

-

Note: MIDA hydrolysis is temperature-dependent. At 60°C, the slow release of the active boronic acid matches the rate of the catalytic cycle, preventing accumulation and decomposition.

-

-

Workup:

-

Filter through a pad of Celite to remove Pd black and salts. Rinse with EtOAc.

-

Wash the filtrate with NaHCO₃ (sat. aq.) to remove hydrolyzed MIDA byproducts.

-

Ligand Selection Matrix

Use this table to select the correct ligand based on your specific thiophene substrate.

| Substrate Challenge | Recommended Ligand | Mechanism of Action |

| General Thiophene Coupling | SPhos | Methoxy interaction stabilizes Pd; bulk prevents S-poisoning. |

| Sterically Hindered Halide | XPhos | Extremely bulky; facilitates oxidative addition of hindered substrates. |

| Secondary Amine (Buchwald) | RuPhos | Prevents β-hydride elimination; stabilizes mono-ligated Pd species. |

| Primary Amine (Buchwald) | BrettPhos | Highly selective for monoarylation; prevents bis-arylation. |

| Highly Unstable Boronate | XPhos + MIDA | Fast oxidative addition (XPhos) + Slow release (MIDA) = High Turnover. |

| Direct Arylation (C-H) | P(t-Bu)₃ or DavePhos | Electron-rich ligands facilitate the CMD pathway. |

References

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3]

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and robust Catalyst for the Suzuki–Miyaura Cross-Coupling. Chemistry – A European Journal.

-

Lapointe, D., & Fagnou, K. (2010).[3] Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters.

Sources

Paal-Knorr Thiophene Synthesis: A Technical Guide to Minimizing Furan Byproduct Formation

Prepared by the Applications Support Team

Welcome to our dedicated technical support center for the Paal-Knorr thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful heterocyclic synthesis while mitigating the common issue of furan byproduct formation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in mechanistic understanding to enhance the selectivity and yield of your thiophene products.

Introduction: The Challenge of Selectivity

The Paal-Knorr synthesis is a robust method for constructing substituted furans, pyrroles, and thiophenes from a common 1,4-dicarbonyl precursor.[1][2] For thiophene synthesis, the reaction relies on a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to incorporate the sulfur heteroatom.[3] However, a persistent challenge in this transformation is the competitive formation of the corresponding furan byproduct. This occurs because the very reagents used for sulfurization are also potent dehydrating agents, which can promote the acid-catalyzed cyclization and dehydration of the 1,4-diketone to yield the furan.[4]

Understanding the delicate balance between the thionation and dehydration pathways is paramount to achieving high selectivity for the desired thiophene. This guide will equip you with the knowledge and practical strategies to navigate this challenge effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Paal-Knorr thiophene synthesis and provides actionable solutions based on established chemical principles.

Problem 1: Significant Furan Byproduct Detected in the Crude Reaction Mixture

Question: My post-reaction analysis (TLC, LC-MS, ¹H NMR) shows a substantial amount of furan byproduct alongside my target thiophene. How can I improve the reaction's selectivity?

Root Cause Analysis: The formation of furan is a kinetically competitive pathway. The reaction conditions are likely favoring the acid-catalyzed dehydration of the 1,4-diketone over the thionation of the carbonyl groups.

Solutions:

| Troubleshooting Step | Recommendation | Rationale |

| Choice of Sulfurizing Agent | Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent . | Lawesson's reagent is generally considered a milder and more chemoselective thionating agent.[4][5] Its greater steric bulk and slower decomposition can favor the desired sulfur-for-oxygen exchange over simple dehydration, leading to a higher thiophene-to-furan ratio. |

| Reaction Temperature | Maintain the lowest possible temperature that allows for the consumption of the starting 1,4-diketone. | Higher temperatures often accelerate the rate of the dehydration pathway leading to furan formation more significantly than the thionation pathway.[4] Careful temperature control is a critical parameter for maximizing selectivity. |

| Reaction Time | Monitor the reaction closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed. | Prolonged heating after the completion of the reaction can lead to the degradation of the desired thiophene and may favor the formation of thermodynamically stable byproducts, including the furan.[4] |

| Reagent Stoichiometry | Use a sufficient excess of the sulfurizing agent (typically 1.1 to 1.5 equivalents per carbonyl group). | Ensuring a high concentration of the active sulfurizing species can help to push the equilibrium towards the thionation pathway over the competing intramolecular dehydration.[4] |

Problem 2: The Reaction is Sluggish or Fails to Go to Completion

Question: My reaction is very slow, and even after extended heating, a significant amount of the 1,4-diketone starting material remains. What can I do to improve the reaction rate?

Root Cause Analysis: The reaction may be suffering from insufficient activation energy, poor reagent solubility, or degradation of the sulfurizing agent.

Solutions:

| Troubleshooting Step | Recommendation | Rationale |

| Solvent Choice | Use a high-boiling, anhydrous, non-polar solvent such as toluene or xylene. | These solvents are effective at solubilizing the 1,4-diketone and the sulfurizing agent, and they allow for heating to the temperatures often required to drive the reaction to completion.[4] Ensure the solvent is rigorously dried, as moisture can deactivate the sulfurizing agent. |

| Microwave-Assisted Synthesis | If available, utilize a microwave synthesizer . | Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[6] |

| Activity of Sulfurizing Agent | Use a fresh batch of the sulfurizing agent that has been stored under anhydrous conditions. | Both phosphorus pentasulfide and Lawesson's reagent are sensitive to moisture and can lose their reactivity over time if not stored properly in a desiccator.[4] |

| Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for the onset of furan byproduct formation. | For sterically hindered or electronically deactivated 1,4-diketones, a higher temperature may be necessary to achieve a reasonable reaction rate. However, this should be balanced against the potential for increased byproduct formation.[4] |

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Paal-Knorr thiophene synthesis, and how does furan formation compete?

A1: The mechanism for the Paal-Knorr thiophene synthesis is believed to proceed through the initial thionation of one or both carbonyl groups of the 1,4-diketone by the sulfurizing agent to form a thioketone intermediate.[6] This is followed by tautomerization to a thioenol, intramolecular cyclization, and subsequent dehydration to afford the aromatic thiophene ring.

Furan formation competes with this pathway. Under acidic conditions (which can be generated by the sulfurizing agent itself or added as a catalyst), one of the carbonyl groups can be protonated, which is then attacked by the enol form of the other carbonyl.[1] A subsequent dehydration of the resulting cyclic hemiacetal leads to the furan. The choice of reagents and reaction conditions dictates which of these pathways is favored.

Q2: Is it possible for the furan to form first and then be converted to the thiophene?

A2: Early hypotheses suggested this possibility, but experimental evidence has largely refuted it. Studies by Campaigne and Foye demonstrated that subjecting pre-formed furans to the same sulfurizing conditions used for the Paal-Knorr thiophene synthesis gave inconsistent and often lower yields of the corresponding thiophene compared to the direct reaction with the 1,4-diketone.[1] This indicates that the primary reaction pathway involves the direct sulfurization of the dicarbonyl compound.[3][6]

Q3: Are there any alternatives to P₄S₁₀ and Lawesson's reagent for this synthesis?

A3: While P₄S₁₀ and Lawesson's reagent are the most common, other sulfurizing agents can be employed. Hydrogen sulfide (H₂S) in the presence of an acid catalyst can also effect this transformation, although the toxicity and handling difficulties of H₂S make it less attractive.[1] For certain substrates, other specialized thionating reagents may offer advantages in terms of mildness and selectivity.

Visualizing the Competing Pathways

To better understand the competition between thiophene and furan formation, the following reaction scheme illustrates the key decision point in the Paal-Knorr synthesis.

Caption: Competing pathways in the Paal-Knorr synthesis.

Experimental Protocols

Below are representative protocols for both conventional and microwave-assisted Paal-Knorr thiophene synthesis, designed to favor the formation of the thiophene product.

Protocol 1: Microwave-Assisted Synthesis of a Substituted Thiophene

This method is adapted from the work of Minetto, Taddei, and coworkers and is highly effective for rapid synthesis.[6]

-

Materials:

-

Substituted 1,4-diketone (0.5 mmol, 1.0 equiv)

-

Lawesson's Reagent (0.6 mmol, 1.2 equiv)

-

Anhydrous toluene (5 mL)

-

10 mL microwave reactor vial with a magnetic stir bar

-

Microwave synthesizer

-

-

Procedure:

-

To the microwave reactor vial, add the 1,4-diketone and Lawesson's reagent.

-

Add the anhydrous toluene and the magnetic stir bar.

-

Securely cap the reaction vial.

-

Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the vial to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.[4][6]

-

Protocol 2: Conventional Synthesis of a Substituted Thiophene

-

Materials:

-

Substituted 1,4-diketone (1.0 mmol, 1.0 equiv)

-

Lawesson's Reagent (1.2 mmol, 1.2 equiv)

-

Anhydrous toluene or xylene (10 mL)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To the round-bottom flask, add the 1,4-diketone and Lawesson's reagent.

-

Add the anhydrous solvent and the magnetic stir bar.

-

Flush the flask with an inert gas and maintain a positive pressure.

-

Heat the reaction mixture to a gentle reflux (typically 80-120°C, depending on the solvent and substrate).

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature.

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-